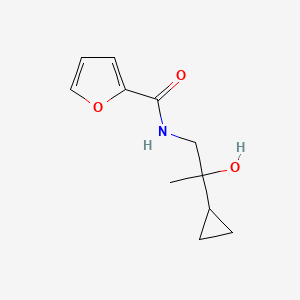

N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

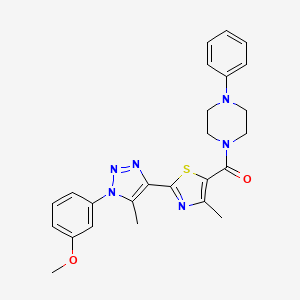

“N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide” is a chemical compound. It is a derivative of furan-2-carboxamide . Furan-2-carboxamides are known to have promising pharmacological properties .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, furan-2-carboxamides can be synthesized via a one-pot strategy . For example, N-(4-bromophenyl)furan-2-carboxamide was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N .Molecular Structure Analysis

The molecular structure of furan-2-carboxamides can be analyzed using single crystal X-ray diffraction, NMR, FT-IR, and UV–Vis spectroscopic techniques . The dihedral angle between furan and other rings in the molecule, as well as the crystal lattice parameters, can be determined .Chemical Reactions Analysis

Furan-2-carboxamides can undergo various chemical reactions. For instance, N-(4-bromophenyl)furan-2-carboxamide was arylated by employing triphenylphosphine palladium as a catalyst and K3PO4 as a base .科学的研究の応用

Transformations Under Camps Cyclization Conditions

A study by Mochalov et al. (2016) explored the transformations of N-(2-acylaryl)benzamides and analogous compounds, including N-substituted furan-2-carboxamides, under Camps cyclization conditions. These transformations lead to various cyclic compounds with high yields, showcasing the versatility of N-substituted furan-2-carboxamides in organic synthesis (Mochalov, Fedotov, Trofimova, & Zefirov, 2016).

Catalysis and Polymerization

Jain et al. (2015) introduced Li2CoMn3O8 as an efficient catalyst for the selective oxidation of 5-hydroxymethyl-2-furfural (HMF) to furan-2,5-dicarboxylic acid (FDCA), a potential platform chemical in the polymer industry. This study exemplifies the application of furan derivatives in catalysis and materials science (Jain, Jonnalagadda, Ramanujachary, & Mugweru, 2015).

DNA Binding Agents

Wolter et al. (2009) achieved the total synthesis of proximicin A-C and synthesized a new class of AT-selective DNA-binding agents derived from furan-based natural products. These agents combine features of proximicins with those of known DNA-binding natural products, demonstrating the application of furan derivatives in the development of new medicinal compounds (Wolter, Schneider, Davies, Socher, Nicholson, Seitz, & Süssmuth, 2009).

Enzymatic Polymerization

Jiang et al. (2015) studied the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, showcasing a sustainable alternative to traditional polyphthalamides. This research highlights the use of furan derivatives in producing high-performance materials for commercial interest (Jiang, Maniar, Woortman, Alberda van Ekenstein, & Loos, 2015).

Antibacterial Activities

Aktan, Gündüzalp, and Özmen (2017) characterized carboxamides and their metal complexes, including N,N′-bis(furan-2-carboxamido)-1,3-diaminopropanol, demonstrating antibacterial activities against E. coli. This study suggests the potential of furan-carboxamide derivatives in antibacterial applications (Aktan, Gündüzalp, & Özmen, 2017).

将来の方向性

特性

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(14,8-4-5-8)7-12-10(13)9-3-2-6-15-9/h2-3,6,8,14H,4-5,7H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKQTCWLOOYXSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CO1)(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(azepan-1-ylsulfonyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2554701.png)

![2-[(2-Methoxyphenyl)amino]-2-oxoethyl 2-phenylbutanoate](/img/structure/B2554708.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2554712.png)

![N-benzyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2554714.png)

![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2554720.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2554722.png)